molecular formula C11H14BNO3 B8206719 (1-Oxo-2-propylisoindolin-6-yl)boronic acid

(1-Oxo-2-propylisoindolin-6-yl)boronic acid

Cat. No.: B8206719
M. Wt: 219.05 g/mol
InChI Key: JVWDCFRXBUPANP-UHFFFAOYSA-N
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Description

(1-Oxo-2-propylisoindolin-6-yl)boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Oxo-2-propylisoindolin-6-yl)boronic acid typically involves the hydroboration of alkenes or alkynes. This process is rapid and allows for the formation of the corresponding alkyl or alkenylborane . The reaction conditions are generally mild, making it a convenient method for producing boronic acid derivatives.

Industrial Production Methods: Industrial production of boronic acids often employs similar hydroboration techniques but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (1-Oxo-2-propylisoindolin-6-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Boronic esters or alcohols.

    Reduction: Boranes.

    Substitution: Biaryl compounds.

Scientific Research Applications

Comparison with Similar Compounds

  • Phenylboronic acid
  • Pinacolborane
  • Alkylboronic acids

Comparison: (1-Oxo-2-propylisoindolin-6-yl)boronic acid stands out due to its unique isoindole structure, which imparts distinct reactivity and stability compared to other boronic acids.

Properties

IUPAC Name

(3-oxo-2-propyl-1H-isoindol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO3/c1-2-5-13-7-8-3-4-9(12(15)16)6-10(8)11(13)14/h3-4,6,15-16H,2,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWDCFRXBUPANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CN(C2=O)CCC)C=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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